1-Bromo-2-methyl-3,5-dinitrobenzene

Catalog No.
S754733
CAS No.
18242-38-1
M.F
C7H5BrN2O4
M. Wt
261.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methyl-3,5-dinitrobenzene

CAS Number

18242-38-1

Product Name

1-Bromo-2-methyl-3,5-dinitrobenzene

IUPAC Name

1-bromo-2-methyl-3,5-dinitrobenzene

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

InChI

InChI=1S/C7H5BrN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3

InChI Key

VPCDPLZDNORAKR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

1-BROMO-2-METHYL-3,5-DINITROBENZENE

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]

Synthesis of Indole Derivatives

Protein Determination and Glutathione S-Transferase (GST) Assay

Agrochemical Applications

Pharmaceutical Applications

Preparation of Nitro Compounds

Dyestuff Applications

1-Bromo-2-methyl-3,5-dinitrobenzene is an organic compound with the molecular formula C7_7H5_5BrN2_2O4_4. It is a derivative of benzene characterized by the presence of a bromine atom, a methyl group, and two nitro groups at the 3 and 5 positions. This compound is notable for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical and dye industries. Its unique structure contributes to its diverse reactivity and applications in scientific research.

There is no current information available on the specific mechanism of action of 1-Bromo-2-methyl-3,5-dinitrobenzene in any biological system.

  • Potential explosive: Nitro groups can be explosive under certain conditions. It's advisable to handle this compound with care and avoid exposure to heat, shock, or strong acids/bases.
  • Potential irritant: Nitro compounds can irritate skin and eyes. Wear appropriate personal protective equipment (PPE) when handling this compound.

  • Nitration: The introduction of additional nitro groups can be achieved using a mixture of concentrated nitric and sulfuric acids.
  • Reduction: The nitro groups can be reduced to amines using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles through nucleophilic aromatic substitution reactions, which are facilitated by the electron-withdrawing nature of the nitro groups.

These reactions are essential for synthesizing more complex organic compounds and studying their properties.

While specific biological activity data for 1-bromo-2-methyl-3,5-dinitrobenzene is limited, compounds with similar structures often exhibit a range of biological activities. Dinitrobenzene derivatives have been studied for their potential antibacterial, antifungal, and anticancer properties. The presence of the nitro groups can influence interactions with biological macromolecules, making them subjects of interest in medicinal chemistry.

The synthesis of 1-bromo-2-methyl-3,5-dinitrobenzene typically involves a multi-step process:

  • Starting Material: Begin with 2-methyl-3-nitrobenzene.
  • Bromination: React with bromine in the presence of a catalyst to introduce the bromine atom at the 1-position.
  • Nitration: Use nitrating agents (nitric acid and sulfuric acid) to add nitro groups at the 3 and 5 positions.

This synthetic route allows for precise control over the substitution pattern on the benzene ring, which is crucial for achieving desired chemical properties.

1-Bromo-2-methyl-3,5-dinitrobenzene has several applications across various fields:

  • Chemical Synthesis: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Employed in producing dyes due to its vibrant color properties.
  • Research: Utilized in biochemical studies to investigate enzyme interactions and mechanisms.

Its versatility makes it a valuable compound in both academic research and industrial applications.

Studies on the interactions of 1-bromo-2-methyl-3,5-dinitrobenzene are primarily focused on its reactivity with nucleophiles in substitution reactions. The electron-withdrawing nitro groups enhance its electrophilic character, making it susceptible to nucleophilic attack. Understanding these interactions is crucial for developing new synthetic methodologies and exploring potential biological activities.

1-Bromo-2-methyl-3,5-dinitrobenzene can be compared with several similar compounds based on their structural features and reactivity:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-2-methyl-3-nitrobenzeneOne nitro group at position 3Less sterically hindered than its dinitro analogs.
1-Bromo-2,4-dinitrotolueneNitro groups at positions 2 and 4Different substitution pattern affects reactivity.
1-Bromo-3-nitrobromobenzeneNitro group at position 3; bromine at position 1Increased reactivity due to multiple halogen atoms.
1-Chloro-2-methyl-3,5-dinitrobenzeneChlorine instead of bromine at position 1Different halogen influences reactivity profile.

The uniqueness of 1-bromo-2-methyl-3,5-dinitrobenzene lies in its specific arrangement of substituents that affect its chemical behavior and potential applications in synthesis and biological research.

XLogP3

2.5

Wikipedia

1-bromo-2-methyl-3,5-dinitrobenzene

Dates

Modify: 2023-08-15

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